Product packaging for 2-Methoxy-4-propionylpyridine(Cat. No.:CAS No. 880767-50-0)

2-Methoxy-4-propionylpyridine

Cat. No.: B1610249
CAS No.: 880767-50-0
M. Wt: 165.19 g/mol
InChI Key: OBPIFCWDBWHHBE-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine, with its chemical formula C₅H₅N, is structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. atamanchemicals.comwikipedia.org This substitution imparts unique characteristics, including a dipole moment and basicity, making the pyridine ring a versatile pharmacophore in medicinal chemistry. nih.govnih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is crucial for drug-receptor interactions. nih.gov

The reactivity of the pyridine ring is also distinct from that of benzene. The electron-withdrawing nature of the nitrogen atom makes the carbon atoms at positions 2, 4, and 6 electrophilic, favoring nucleophilic substitution at these sites. nih.gov Conversely, electrophilic substitution is less favorable and typically occurs at the 3-position. nih.gov 2-Methoxy-4-propionylpyridine, with substituents at the 2- and 4-positions, exemplifies the functionalization potential of the pyridine core. The methoxy (B1213986) group at the 2-position and the propionyl group at the 4-position are expected to significantly influence the electronic properties and reactivity of the molecule.

Historical Perspectives on Related Pyridine Derivative Synthesis

The synthesis of pyridine and its derivatives has a rich history dating back to the 19th century. numberanalytics.com Initially, pyridine was extracted from coal tar, a laborious and inefficient process. wikipedia.orgnih.gov The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.orgnih.gov

Over the years, numerous named reactions have been developed for the synthesis of substituted pyridines. Some of the most significant classical methods include:

Hantzsch Pyridine Synthesis (1881): Described by Arthur Rudolf Hantzsch, this method typically involves a 2:1:1 condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. atamanchemicals.comwikipedia.org

Chichibabin Pyridine Synthesis (1924): This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. atamanchemicals.comwikipedia.org Despite often suffering from low yields, its use of inexpensive precursors has made it valuable in industrial applications. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This approach provides a route to highly substituted pyridines through the reaction of enamines with ynones, proceeding via a Michael addition followed by cyclodehydration. researchgate.net

These foundational methods, along with numerous modern advancements including transition metal-catalyzed cross-coupling reactions and multi-component reactions, have provided chemists with a powerful toolkit for accessing a wide diversity of functionalized pyridines. nih.govnumberanalytics.com The synthesis of this compound likely draws upon modifications of these established principles. One documented synthetic route involves the halogen displacement of 2-Chloro-4-propionylpyridine with sodium methoxide. drugfuture.com

Structural Significance within Organic Chemistry

The structure of this compound, featuring a methoxy group and a propionyl group on the pyridine ring, is significant for several reasons. The pyridine ring itself is a key structural motif in many important natural products, including vitamins like niacin and vitamin B₆, and coenzymes such as NAD and NADP. dovepress.com

The substituents on this compound confer specific properties:

2-Methoxy Group: The methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring and affect its reactivity in further chemical transformations. Its presence at the 2-position can also impact the molecule's conformation and its ability to coordinate with metal ions.

4-Propionyl Group: The propionyl group is a ketone functionality. The carbonyl group is a key site for a variety of organic reactions, such as nucleophilic addition, condensation reactions, and reductions. This provides a reactive handle for further molecular elaboration, allowing for the construction of more complex molecules. The presence of pyridyl ketones is noted in compounds with potential analgetic and anticonvulsant activities. acs.org

The combination of these functional groups on a pyridine core makes this compound a valuable building block in organic synthesis, particularly for creating libraries of compounds for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

Property Value Reference
Molecular Formula C₉H₁₁NO₂ chemicalbook.com
Molecular Weight 165.19 g/mol chemicalbook.com

| CAS Number | 880767-50-0 | chemicalbook.com |

Overview of Current Research Landscape and Gaps

Current research on pyridine derivatives is vast and multidisciplinary. In medicinal chemistry, there is a continuous effort to synthesize novel pyridine-containing compounds as potential therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. researchgate.netdovepress.com The pyridine scaffold is often considered a "privileged structure" due to its prevalence in known drugs. nih.gov

Research also focuses on the development of new synthetic methodologies to create functionalized pyridines with high efficiency and selectivity. nih.govnih.gov This includes the use of ultrasound technology and novel catalysts to drive reactions under milder conditions. acs.org Furthermore, pyridine-functionalized materials are being explored for applications in areas like catalysis and polymer science. rsc.org

While the broader field of pyridine chemistry is exceptionally active, specific research focused solely on this compound appears to be less extensive. The compound is primarily cited as an intermediate or building block for the synthesis of more complex molecules. For instance, it has been used in the preparation of Oxodiphenyldihydropyrazolecarboxamide derivatives, which are investigated as potential inhibitors of ACSS2. chemicalbook.com There is a clear gap in the literature regarding the exploration of the intrinsic biological activities or material properties of this compound itself. Further investigation into its potential applications could unveil new avenues for this specific derivative.

Table 2: List of Mentioned Chemical Compounds

Compound Name
2-Chloro-4-propionylpyridine
This compound
Benzene
Pyridine
Acetylene
Hydrogen Cyanide
Ammonia
Niacin
Vitamin B₆
Nicotinamide adenine (B156593) dinucleotide (NAD)
Nicotinamide adenine dinucleotide phosphate (B84403) (NADP)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1610249 2-Methoxy-4-propionylpyridine CAS No. 880767-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-10-9(6-7)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIFCWDBWHHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474882
Record name 2-Methoxy-4-propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880767-50-0
Record name 2-Methoxy-4-propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 4 Propionylpyridine and Analogues

Strategies for Pyridine (B92270) Ring Construction

The fundamental challenge in synthesizing pyridine derivatives lies in the controlled assembly of the six-membered aromatic heterocycle. Methodologies can be broadly categorized into those that construct the ring from acyclic precursors and those that modify a pre-existing ring.

Two of the most historically significant methods for pyridine synthesis are the Chichibabin and Hantzsch reactions. These methods rely on the condensation of carbonyl compounds with an ammonia (B1221849) source.

The Chichibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as alumina or silica. wikipedia.org The mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in cyclization and aromatization. wikipedia.orgchemistnotes.com While robust for the synthesis of simple alkyl-substituted pyridines, the harsh conditions and potential for side reactions can limit its applicability for more complex or functionalized targets. thieme.de Modern adaptations have focused on improving yields and selectivity through the use of catalysts like zeolites. wikipedia.org

The Hantzsch pyridine synthesis , developed by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (DHP), often referred to as a Hantzsch ester, which can then be oxidized to the corresponding pyridine. wikipedia.orgacs.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org The classical Hantzsch synthesis has drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org Modern modifications have addressed these issues through the use of microwave irradiation, aqueous micelles, and various catalysts to improve yields and create more environmentally friendly protocols. wikipedia.orgacs.org A significant advantage of the Hantzsch synthesis is its modularity, allowing for the preparation of a wide variety of substituted pyridines. acs.org The modified three-component Hantzsch approach, which uses a preformed enaminoester, is an efficient strategy for producing non-symmetrically substituted pyridines. acs.org

Classical Pyridine Synthesis Reactants Key Features Modern Adaptations
Chichibabin Synthesis Aldehydes/ketones, ammoniaHigh temperature, gas phase, solid catalystsUse of zeolite catalysts
Hantzsch Synthesis Aldehyde, 2x β-ketoester, ammonia sourceForms a 1,4-dihydropyridine intermediate, followed by oxidationMicrowave-assisted synthesis, use of greener solvents and catalysts

Modern organic synthesis has introduced a variety of more sophisticated cyclization strategies for pyridine ring formation, often offering milder reaction conditions and greater functional group tolerance. These methods include:

Domino Cyclization-Oxidative Aromatization: This approach utilizes bifunctional catalysts, such as palladium on a solid acid support (Pd/C/K-10 montmorillonite), under microwave irradiation to facilitate a one-pot synthesis of substituted pyridines. organic-chemistry.org

Iodoxybenzoic Acid (IBX)-Mediated Oxidative Cyclization: This metal-free method employs N-hydroxyalkyl enamines to produce 2,3-disubstituted pyridines with good selectivity under mild conditions. organic-chemistry.org

Aza-Diels-Alder Reactions: This cycloaddition strategy involves the reaction of an aza-diene with an alkyne to form the pyridine ring. baranlab.org Inverse-electron-demand Diels-Alder reactions using heterocyclic azadienes are a favored approach. baranlab.org

6π-3-Azatriene Electrocyclization: A one-pot synthesis of polysubstituted pyridines can be achieved through a reaction sequence that includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

Recent research has also explored the use of pyridinium (B92312) and quinolinium 1,4-zwitterions as versatile building blocks in various cyclization reactions to construct a range of heterocyclic compounds. nih.govmdpi.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.comresearchgate.net MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com The Hantzsch synthesis is a classic example of an MCR. taylorfrancis.com

Modern MCRs for pyridine synthesis often employ catalysts to improve efficiency and selectivity. For instance, SnCl₂·2H₂O has been used to catalyze a four-component reaction in water to produce polysubstituted pyridines in good yields. nih.gov Magnetic nanocatalysts have also gained attention due to their high surface-to-volume ratios and ease of recovery and reuse. researchgate.netnih.gov These catalysts have been successfully applied to the synthesis of polyfunctionalized pyridines via MCRs. researchgate.net Both metal-free and metal-catalyzed MCRs have been developed, offering a wide range of options for synthesizing diverse pyridine derivatives under various reaction conditions. bohrium.com

The development of methods for the stereoselective synthesis of pyridine derivatives, particularly piperidines (the saturated analogues of pyridines), is of significant interest in pharmaceutical chemistry. acs.org A common strategy involves the dearomatization of the pyridine ring, followed by functionalization. nih.gov

One approach to creating enantioenriched 3-substituted piperidines involves a three-step process: partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step. acs.org Another strategy employs the chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes to access enantioenriched 3- and 4-substituted products. acs.org Nickel-catalyzed enantioselective direct addition of styrenes to imines, enabled by chiral spiro phosphine ligands, represents another efficient route to chiral allylic amines, which can be precursors to substituted pyridines. acs.org

Functional Group Introduction and Modification

In many synthetic routes, it is more efficient to construct the pyridine ring first and then introduce the desired functional groups. This requires regioselective methods to control the position of the incoming substituent.

The introduction of a methoxy (B1213986) group onto a pyridine ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. The pyridine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com

The SNAr mechanism involves the attack of a nucleophile, such as a methoxide anion (CH₃O⁻), on the pyridine ring. stackexchange.comechemi.com This initial attack is typically the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The aromaticity of the ring is temporarily broken in this intermediate. stackexchange.comechemi.com

The preference for nucleophilic attack at the C-2 and C-4 positions is due to the superior stability of the resulting anionic intermediate. stackexchange.comechemi.com When the nucleophile attacks at these positions, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom. stackexchange.comechemi.com This is a more stable arrangement compared to the intermediate formed from attack at the C-3 position, where the negative charge is distributed only on the carbon atoms of the ring. stackexchange.comechemi.com

For the synthesis of a 2-methoxypyridine, a common starting material is 2-chloropyridine. The reaction of 2-chloropyridine with sodium methoxide (NaOMe) in refluxing methanol is an effective method for introducing the methoxy group at the 2-position. researchgate.net The chloride ion is a good leaving group, facilitating the substitution reaction.

Reaction Type Reagents Position of Substitution Rationale
Nucleophilic Aromatic Substitution Pyridine derivative with a good leaving group (e.g., 2-chloropyridine), Nucleophile (e.g., Sodium Methoxide)C-2 and C-4The intermediate anion is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

Installation of Propionyl Moiety (e.g., Ketone Synthesis via Reaction of Pyridine 1-Oxides, 1,5-Diketone Intermediates)

The introduction of a propionyl group onto a pyridine ring is a key step in the synthesis of 2-Methoxy-4-propionylpyridine. This can be achieved through various ketone synthesis methodologies.

Pyridine 1-Oxides as Precursors: Pyridine N-oxides are versatile intermediates in the functionalization of pyridine rings. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.eduwikipedia.org Specifically, it facilitates substitution at the 2- and 4-positions. wikipedia.org For the installation of a propionyl moiety, a common strategy involves the reaction of a pyridine N-oxide with an appropriate electrophile, followed by the addition of a nucleophile. This process, often referred to as nucleophilic addition to the activated pyridine ring, can introduce a carbon chain that can then be converted to the desired ketone. scripps.edu For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can generate 2- and 4-chloropyridines, which can then undergo further reactions to introduce the propionyl group. wikipedia.org

1,5-Diketone Intermediates: An alternative and widely used approach for constructing the substituted pyridine ring itself involves the cyclization of 1,5-dicarbonyl compounds. wikipedia.orgbaranlab.org These 1,5-diketones are crucial building blocks in the synthesis of various heterocyclic compounds, including pyridines. acs.orgnih.govresearchgate.net The general strategy involves the condensation of a 1,5-diketone with an ammonia source, which leads to the formation of the pyridine ring. baranlab.org One of the classical methods for synthesizing 1,5-diketones is the Claisen-Schmidt condensation followed by a Michael addition reaction between aryl methyl ketones and benzaldehyde derivatives. acs.orgresearchgate.net The Kröhnke pyridine synthesis also proceeds through a 1,5-dicarbonyl intermediate, formed from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org This method is highly versatile for preparing polysubstituted pyridines. wikipedia.org

Table 1: Comparison of Methods for Propionyl Moiety Installation
MethodKey IntermediatesAdvantagesReference
Pyridine 1-Oxide ChemistryPyridine N-oxides, 2- or 4-halopyridinesActivates the pyridine ring for substitution. scripps.eduwikipedia.org
1,5-Diketone Cyclization1,5-DiketonesVersatile for constructing polysubstituted pyridines. wikipedia.orgbaranlab.orgacs.org

Alkylation Strategies for Propionyl Chain Elaboration

Once the propionyl group is installed, further modifications can be made through alkylation strategies to elaborate the propionyl chain. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts alkylations are generally not effective unless the ring is substituted with electron-donating groups. youtube.com However, several alternative methods have been developed.

One effective strategy involves the metalation of the pyridine ring followed by reaction with an alkylating agent. For example, treatment of a substituted pyridine with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation, creating a nucleophilic center that can then react with an electrophile such as an alkyl iodide. youtube.com Another approach is the radical monoalkylation of N-methoxypyridinium salts. nih.govrsc.org This method proceeds under neutral conditions and does not require an external oxidant, making it a mild and efficient way to introduce alkyl groups. nih.govrsc.org The reaction involves the addition of alkyl radicals, which can be generated from various precursors like alkenes or alkyl iodides, to the N-methoxypyridinium salt. nih.govrsc.org Rhodium-catalyzed alkylation of pyridines via C-H bond activation has also been reported, offering a direct method for introducing alkyl chains. nih.gov

Sustainable and Efficient Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Green Chemistry Methodologies (e.g., Microwave-Assisted, Ultrasound-Induced)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comnih.govmdpi.com This technique has been successfully applied to the synthesis of various pyridine derivatives. jocpr.comnih.govmdpi.com For example, the Hantzsch dihydropyridine synthesis and the Bohlmann-Rahtz pyridine synthesis can be efficiently carried out using microwave heating. tandfonline.comresearchgate.net Microwave-assisted multi-component reactions are particularly attractive as they allow for the rapid assembly of complex molecules in a single step. nih.govtandfonline.com

Ultrasound-Induced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. nih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by inducing acoustic cavitation, which creates localized high-pressure and high-temperature zones. researchgate.net This technique has been utilized for the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, often under mild conditions and in shorter reaction times. nih.govnih.govsemanticscholar.org Ultrasound-assisted synthesis is often associated with operational simplicity and environmentally friendly protocols. nih.gov

Transition-Metal-Free Conditions

The development of synthetic methods that avoid the use of transition metals is a key goal of green chemistry, as these metals can be toxic, expensive, and difficult to remove from the final product. Several transition-metal-free approaches for the synthesis of pyridines and related heterocycles have been reported. mdpi.comchemrxiv.org For instance, the one-pot synthesis of 1,5-diketones, which are precursors to pyridines, can be achieved under transition-metal-free conditions. acs.orgnih.govresearchgate.net These methods often rely on the use of readily available and inexpensive reagents and catalysts. acs.orgresearchgate.net Pyridine itself can act as a biomimetic hydrogen shuttle in the transition-metal-free direct N-alkylation of anilines using alcohols. rsc.org

Metal-Catalyzed Systems in Pyridine Synthesis (e.g., Copper-, Rhodium-catalyzed)

While transition-metal-free methods are desirable, metal-catalyzed reactions remain indispensable for many transformations in organic synthesis due to their high efficiency and selectivity.

Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their low cost and low toxicity compared to other transition metals. Copper-catalyzed reactions have been developed for the synthesis of a variety of substituted pyridines. acs.orgacs.org These methods include oxidative coupling reactions and annulations. acs.orgacs.org For example, polysubstituted pyridines can be synthesized through the copper-catalyzed oxidative sp3 C-H coupling of oxime acetates with toluene derivatives. acs.org Copper(I) catalysts have also been employed in the one-pot synthesis of imidazo[1,2-a]pyridines using air as the oxidant. organic-chemistry.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have proven to be highly effective for the synthesis of substituted pyridines through various mechanisms, including C-H activation and cycloaddition reactions. rsc.orgacs.orgsnnu.edu.cnorganic-chemistry.org One approach involves the rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their reaction with alkynes to afford highly substituted pyridine derivatives. acs.orgorganic-chemistry.org Another elegant method is the [2+2+2] cycloaddition of diynes and oximes catalyzed by a rhodium complex, which provides an environmentally friendly route to pyridines. rsc.org

Table 2: Overview of Sustainable and Efficient Synthesis Approaches
ApproachKey FeaturesExamplesReference
Microwave-AssistedReduced reaction times, higher yieldsHantzsch and Bohlmann-Rahtz pyridine syntheses tandfonline.comresearchgate.net
Ultrasound-InducedEnhanced reaction rates, mild conditionsSynthesis of pyrazolo-pyridines nih.govkfupm.edu.sa
Transition-Metal-FreeAvoids toxic and expensive metalsOne-pot synthesis of 1,5-diketones acs.orgresearchgate.net
Copper-CatalyzedLow cost and low toxicity catalystOxidative coupling and annulation reactions acs.orgacs.org
Rhodium-CatalyzedHigh efficiency and selectivityC-H activation and [2+2+2] cycloadditions rsc.orgacs.orgsnnu.edu.cn

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 4 Propionylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles. In 2-Methoxy-4-propionylpyridine, the substituents further modulate this reactivity. The 2-methoxy group is an electron-donating group, which can partially offset the electron-deficient nature of the ring, particularly at the ortho and para positions. Conversely, the 4-propionyl group is an electron-withdrawing group, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating complex molecules by selectively activating and transforming carbon-hydrogen bonds. For pyridine derivatives, this is a particularly active area of research. While no specific studies on this compound are available, general strategies for pyridine C-H functionalization can be considered.

The nitrogen atom in the pyridine ring can act as a directing group, facilitating functionalization at the C2 and C6 positions. However, the presence of the 2-methoxy group in the target molecule already occupies one of these positions. Therefore, functionalization would likely be directed to the C6 position. Furthermore, the propionyl group at the C4 position could potentially act as a directing group for C-H activation at the C3 and C5 positions, although this is less common for ketone functionalities in pyridine systems.

Strategies for C-H functionalization of pyridines often involve transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts). These methods can proceed via various mechanisms, including concerted metalation-deprotonation, oxidative addition, or electrophilic aromatic substitution-type pathways.

Table 1: Representative Examples of Directed C-H Functionalization on Pyridine Analogs

Pyridine DerivativeReagent/CatalystPosition of FunctionalizationProduct Type
2-MethoxypyridineAryl halide, Pd catalystC66-Aryl-2-methoxypyridine
4-AcetylpyridineAlkene, Rh catalystC33-Alkenyl-4-acetylpyridine
Pyridine N-oxideOrganometallic reagent, Cu catalystC22-Substituted pyridine

This table presents hypothetical reactions based on known reactivity patterns of similar pyridine derivatives.

The nitrogen atom of the pyridine ring is basic and can be readily alkylated or acylated to form a pyridinium (B92312) salt. This transformation dramatically alters the electronic properties of the ring, making it highly electron-deficient and susceptible to nucleophilic attack. For this compound, the formation of a pyridinium intermediate would render the C2 and C6 positions particularly electrophilic.

Reactions proceeding through pyridinium intermediates are common in pyridine chemistry. For instance, the Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine to yield a new pyridinium salt. Another important class of reactions involves the dearomatization of pyridinium salts by nucleophiles, leading to the formation of dihydropyridine derivatives, which are versatile synthetic intermediates.

Transformations of the Propionyl Ketone Group

The propionyl group at the C4 position offers a rich site for chemical transformations, characteristic of an aliphatic ketone.

The carbonyl group of the propionyl substituent can be readily reduced to a secondary alcohol. This can be achieved using a variety of reducing agents, with the choice of reagent influencing the selectivity and outcome.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel) to reduce the carbonyl group.

Conversely, while the ketone is already in a relatively high oxidation state, specific oxidative reactions can be performed on the adjacent methylene group (alpha-position).

Table 2: Potential Reduction Products of this compound

Starting MaterialReducing AgentProduct
This compoundNaBH₄1-(2-Methoxypyridin-4-yl)propan-1-ol
This compoundH₂, Pd/C1-(2-Methoxypyridin-4-yl)propan-1-ol

This table illustrates expected products from standard ketone reduction reactions.

The carbon atoms adjacent to the carbonyl group (the α-carbons) are activated towards deprotonation due to the electron-withdrawing nature of the carbonyl. The resulting enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

Common alpha-functionalization reactions include:

Halogenation: In the presence of a base and a halogen source (e.g., Br₂ or NBS), the α-position can be halogenated.

Alkylation: The enolate can be reacted with an alkyl halide to introduce a new alkyl group.

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone.

These reactions provide a pathway to elaborate the structure of this compound and synthesize more complex derivatives.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C2 position is an ether linkage to the aromatic pyridine ring. This group is generally stable but can undergo specific reactions under certain conditions.

Nucleophilic Aromatic Substitution (SNAAr): The 2-position of the pyridine ring is activated towards nucleophilic attack. While the methoxy group is not an excellent leaving group, under forcing conditions (high temperature, strong nucleophile), it can be displaced by other nucleophiles. The presence of the electron-withdrawing propionyl group at the C4 position would further facilitate such a reaction.

Ether Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the methyl-oxygen bond to yield the corresponding 2-hydroxypyridine derivative (which exists in equilibrium with its 2-pyridone tautomer). This reaction typically proceeds via an SN2 mechanism on the methyl group.

The reactivity of the methoxy group provides an additional handle for modifying the structure of this compound, allowing for the introduction of different substituents at the 2-position.

Cleavage and Alkylation Studies

The reactivity of this compound is significantly influenced by the methoxy group at the 2-position of the pyridine ring. A key transformation for this class of compounds is the cleavage of the methyl ether, a process known as demethylation, to yield the corresponding 2-pyridone. This reaction is important for modifying the properties of the pyridine core and for subsequent functionalization.

While direct studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from studies on analogous 2-methoxypyridine derivatives. The cleavage of the O-CH₃ bond in these compounds often requires specific conditions due to the relative stability of the aryl methyl ether. thieme-connect.com Traditional methods for ether cleavage, such as using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃), can be effective but may lack chemoselectivity, potentially affecting the propionyl group. wikipedia.org

More selective methods have been developed to address this. A notable approach involves the use of nucleophilic reagents that specifically target the methyl group. For instance, L-selectride has been shown to be a highly effective reagent for the chemoselective demethylation of various methoxypyridines, even in the presence of other sensitive functional groups. thieme-connect.comresearchgate.net This method proceeds under relatively mild conditions (refluxing THF), offering a significant advantage over harsher traditional reagents. thieme-connect.com The reaction is believed to proceed via a nucleophilic substitution (Sɴ2) mechanism where the hydride from L-selectride attacks the methyl carbon, leading to the cleavage of the O-CH₃ bond.

The following table summarizes the outcomes of demethylation on various methoxypyridine substrates using L-selectride, highlighting the method's efficiency.

SubstrateProductYield (%)
4-Methoxypyridine4-Hydroxypyridine92
3-Methoxypyridine3-Hydroxypyridine85
2-Methoxy-5-chloropyridine5-Chloro-2-hydroxypyridine95
2,4-Dimethoxy-1,3,5-triazine2,4-Dihydroxy-1,3,5-triazine94

This data is based on studies of related methoxypyridine compounds to illustrate the general reactivity. thieme-connect.comresearchgate.net

Following demethylation, the resulting 4-propionyl-2-pyridone exists in tautomeric equilibrium with 2-hydroxy-4-propionylpyridine. This pyridone structure allows for subsequent alkylation reactions. The nitrogen atom of the pyridone ring is typically more nucleophilic than the oxygen atom, leading predominantly to N-alkylation products when treated with a base and an alkylating agent. This regioselectivity is a key aspect of the synthetic utility of these compounds.

Elucidation of Reaction Mechanisms and Pathways

Investigations of Intermediate Species

Understanding the reaction mechanisms for transformations of this compound requires the identification of key intermediate species. For many reactions involving pyridines, the basicity of the ring nitrogen plays a crucial role. nih.gov The methoxy group at the 2-position reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine due to the inductive electron-withdrawing effect of the oxygen atom. nih.gov This modulation of basicity influences the formation of intermediates.

In acid-catalyzed cleavage reactions, the initial intermediate is the pyridinium ion, formed by the protonation of the ring nitrogen. This protonation further activates the ring and can facilitate nucleophilic attack on the methyl group of the methoxy substituent.

For nucleophilic demethylation, such as with L-selectride, the reaction does not necessarily proceed through a pyridinium intermediate. Instead, the mechanism likely involves the formation of a transient complex between the Lewis acidic boron center of the L-selectride and the Lewis basic oxygen of the methoxy group. This interaction would polarize the O-CH₃ bond, making the methyl carbon more electrophilic and susceptible to attack by the hydride nucleophile.

Computational studies on related 2-methoxypyridine systems have been used to investigate the stability of different conformers (e.g., cis and trans orientations of the methoxy group relative to the ring nitrogen). rsc.org These studies indicate that the conformational preferences can influence the molecule's reactivity and the pathways available for transformation. The stability of these conformers in the ground state (S₀), excited state (S₁), and ionized state (D₀) can be predicted, providing insight into potential reaction intermediates under various conditions. rsc.org

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and feasibility of reactions involving this compound. While specific kinetic data for this exact compound is sparse, general principles from related systems can be applied.

The rate of demethylation is highly dependent on the chosen reagent and reaction conditions. For nucleophilic demethylation reactions, the kinetics are typically second-order, depending on the concentration of both the methoxypyridine substrate and the nucleophile. The reaction rate is influenced by factors such as the nucleophilicity of the reagent, the solvent, and the temperature. For example, the use of a powerful nucleophile like L-selectride allows the reaction to proceed at a reasonable rate at the reflux temperature of THF. thieme-connect.com

Thermodynamically, the demethylation of a 2-methoxypyridine to a 2-pyridone is generally a favorable process. The 2-pyridone tautomer is particularly stable due to its amide-like character and the potential for intermolecular hydrogen bonding in the solid state or in polar solvents.

Computational studies on the deprotometalation of methoxypyridines, a reaction related to their functionalization, have provided thermodynamic data in the form of calculated pKₐ values. researchgate.net These studies show how the coordination of the pyridine nitrogen to a metal cation (like Li⁺) can significantly lower the pKₐ of adjacent ring protons, thereby favoring deprotonation at a specific position. This highlights the thermodynamic driving forces that can control the regioselectivity of certain reactions. For instance, the coordination to a lithium ion favors metalation at the C2 position due to a proximity effect. researchgate.net This type of analysis helps in understanding the thermodynamic landscape of reactions involving substituted pyridines.

Derivatization and Analog Synthesis of 2 Methoxy 4 Propionylpyridine

Design Principles for Structurally Modified Analogues

The design of structurally modified analogues of 2-Methoxy-4-propionylpyridine is guided by established principles in medicinal chemistry, aiming to enhance desired properties while minimizing potential liabilities. The pyridine (B92270) scaffold is a prevalent feature in numerous therapeutic agents due to its ability to improve water solubility and form crucial hydrogen bonds. nih.govnih.govresearchgate.net The design process for new analogues often involves scaffold hopping and bioisosteric replacement to modulate physicochemical properties like polarity, lipophilicity, and metabolic stability. chemrxiv.orgnih.gov

A primary strategy is bioisosteric replacement , where a functional group or a whole substructure is replaced by another with similar steric and electronic properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles. nih.gov For the pyridine core of this compound, potential bioisosteres could include other heterocycles or even non-aromatic saturated rings like 3-azabicyclo[3.1.1]heptane, which has been shown to improve solubility and metabolic stability in other pyridine-containing compounds. chemrxiv.orgresearchgate.net For instance, replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) can mimic the hydrogen-bond accepting ability of the original ring. researchgate.net

Another key principle is the strategic placement of substituents to probe interactions with biological targets or to alter the electronic nature of the molecule. The existing methoxy (B1213986) and propionyl groups on the pyridine ring already influence its electron distribution and reactivity. nih.gov New analogues are designed by considering how additional substituents or modifications to the existing ones will further alter these properties. For example, introducing electron-withdrawing or electron-donating groups at other positions on the pyridine ring can systematically tune the molecule's electronic properties and, consequently, its reactivity and binding affinities. nih.govrsc.org

The table below outlines some common bioisosteric replacements considered in the design of pyridine analogues.

Original Group/ScaffoldBioisosteric ReplacementPotential Advantage
Pyridine RingPhenyl, Thiophene, PyrimidineModulate electronics, lipophilicity
Pyridine RingBenzonitrile ('C-CN')Mimic H-bond acceptor, improve metabolic stability researchgate.net
Pyridine Ring3-Azabicyclo[3.1.1]heptaneImprove solubility, metabolic stability chemrxiv.org
Methoxy Group (-OCH3)Hydroxyl (-OH), Difluoromethyl (-CF2H)Alter H-bonding potential, block metabolism nih.gov
Ketone (C=O)Oxime (=NOH), Hydrazone (=NNH2)Change geometry and H-bonding

Strategies for Modifying the Pyridine Core

Modification of the central pyridine ring is crucial for creating diverse analogues. The inherent reactivity of the pyridine ring, characterized by its electron-deficient nature, dictates the feasible chemical transformations. Traditional functionalization often targets the 2- or 4-positions due to electronic bias. researchgate.net However, modern synthetic methods allow for more precise and varied modifications.

Late-Stage C-H Functionalization: This approach allows for the direct introduction of new functional groups onto the pyridine core without the need for pre-functionalization (e.g., halogenation). Palladium-mediated direct arylation has been used to forge new carbon-carbon bonds at the C4 position of methoxypyridine intermediates in complex syntheses. nih.gov Similarly, rhodium- and iridium-catalyzed C-H activation can selectively introduce substituents at the 2-position. rsc.orgnih.gov

Skeletal Editing and Ring Transformation: More advanced strategies involve altering the pyridine core itself. A deconstruction-reconstruction approach can convert functionalized pyridines into intermediates like vinamidinium salts, which can then be used to synthesize a variety of other N-heterocycles, including pyrimidines, isoxazoles, and pyrazoles. digitellinc.comdigitellinc.com This allows for rapid diversification from a single pyridine precursor.

Cross-Coupling Reactions: If the pyridine core is pre-functionalized with a halogen (e.g., at the 3-, 5-, or 6-position), standard cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be employed to introduce a wide array of aryl, alkyl, or amino substituents.

Directed ortho-Metalation (DoM): The methoxy group at the C2 position can act as a directing group for lithiation at the C3 position. Treatment with a strong base like mesityllithium (B1247292) or phenyllithium (B1222949) generates a C3-lithiated species that can be trapped with various electrophiles to introduce substituents regioselectively. researchgate.net

The following table summarizes key strategies for pyridine core modification.

StrategyDescriptionTypical ReagentsPosition(s) Targeted
C-H ArylationDirect coupling of a C-H bond with an aryl halide.Palladium catalysts, Aryl halidesC4, C2 nih.govnih.gov
C-H BorylationIntroduction of a boryl group for further functionalization.Iridium catalysts, BpinC2, C3, C4
Directed ortho-MetalationMethoxy-directed lithiation followed by electrophilic quench.Mesityllithium, Electrophiles (e.g., I2, aldehydes)C3 researchgate.net
Skeletal EditingDeconstruction of the pyridine to an intermediate for reconstruction into new heterocycles.Ring-opening reagents, Condensation partnersCore Transformation digitellinc.com

Functionalization of the Propionyl Side Chain

The propionyl side chain (–C(O)CH₂CH₃) offers a versatile handle for derivatization, primarily through reactions involving the carbonyl group and the adjacent α-carbon.

α-Functionalization: The α-protons of the propionyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with a wide range of electrophiles. Palladium-catalyzed α-arylation is a well-established method for coupling aryl halides or pseudohalides directly with the α-position of ketones, allowing for the synthesis of α-aryl derivatives. acs.orgorganic-chemistry.orgorganic-chemistry.org Other electrophiles, such as alkyl halides, aldehydes (for aldol (B89426) reactions), and sources of heteroatoms (e.g., for amination, oxidation), can also be used to introduce diverse functionality at this position. springernature.com

Carbonyl Group Transformations: The ketone functional group can undergo a variety of classical transformations:

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) converts the ketone into a new secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond.

Formation of Imines, Oximes, and Hydrazones: Condensation with primary amines, hydroxylamine, or hydrazine (B178648) derivatives provides access to C=N containing analogues.

These transformations are summarized in the table below.

Reaction TypeReagent(s)Functional Group Transformation
α-ArylationPd catalyst, Aryl halide, Base–C(O)CH₂CH₃ → –C(O)CH(Ar)CH₃ acs.org
α-AlkylationBase (e.g., LDA), Alkyl halide–C(O)CH₂CH₃ → –C(O)CH(R)CH₃
ReductionNaBH₄ or LiAlH₄–C(O)CH₂CH₃ → –CH(OH)CH₂CH₃
Reductive AminationR₂NH, NaBH₃CN–C(O)CH₂CH₃ → –CH(NR₂)CH₂CH₃
Wittig ReactionPh₃P=CHR–C(O)CH₂CH₃ → –C(=CHR)CH₂CH₃

Methoxy Group Transformations for Diverse Analogues

The 2-methoxy group is not merely a passive substituent; it significantly influences the electronic properties of the pyridine ring and serves as a point for synthetic modification. nih.gov

O-Demethylation: A common transformation is the cleavage of the methyl ether to unmask the corresponding 2-hydroxypyridine, which exists in tautomeric equilibrium with its 2-pyridone form. This is a significant structural change, as it introduces a hydrogen bond donor/acceptor group and can profoundly alter the molecule's properties and biological activity. nih.gov Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for this purpose. chem-station.com More selective methods, such as using L-selectride, can achieve demethylation of methoxypyridines even in the presence of other aryl methyl ethers like anisoles. thieme-connect.comelsevierpure.com

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C2 position can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the ring is activated by other electron-withdrawing groups or upon formation of a pyridinium (B92312) salt. This allows for the introduction of various nucleophiles, such as amines, at the C2 position. ntu.edu.sgacs.org For example, direct amination of methoxypyridines can be achieved with primary or secondary amines using reagents like n-BuLi or a NaH-LiI system. ntu.edu.sgacs.org

Etherification: While less common, it is conceivable to perform trans-etherification by first demethylating to the pyridone and then re-alkylating with a different alkyl halide to introduce longer or more complex alkoxy side chains.

The table below details key transformations of the methoxy group.

TransformationReagent(s)ProductSignificance
O-DemethylationBBr₃ or L-selectride2-Hydroxypyridine / 2-PyridoneUnmasks H-bond donor/acceptor; tautomerism chem-station.comthieme-connect.com
Nucleophilic AminationR₂NH, n-BuLi or NaH/LiI2-Aminopyridine derivativeReplaces oxygen with nitrogen ntu.edu.sgacs.org
Trans-etherification1. Demethylation 2. Base, R-X2-Alkoxypyridine (new R group)Introduces diverse alkoxy chains

Structure-Reactivity Relationship (SRR) Investigations of Analogues

Structure-Reactivity Relationship (SRR) studies investigate how changes in the molecular structure of this compound analogues affect their chemical reactivity. This is distinct from, but related to, Structure-Activity Relationship (SAR) studies, which focus on biological activity. nih.govacs.org The reactivity of the pyridine ring and its side chains is governed by the electronic and steric effects of its substituents.

Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). iust.ac.iruobabylon.edu.iq The 2-methoxy group, being ortho to the nitrogen, exerts a complex influence. It is inductively electron-withdrawing due to the oxygen's electronegativity, which decreases the basicity of the pyridine nitrogen. nih.goviust.ac.ir However, it can also be a π-electron donor through resonance. The 4-propionyl group is a deactivating, meta-directing group for electrophilic substitution due to the electron-withdrawing nature of the carbonyl. libretexts.org

Modifying these groups or adding new ones alters this electronic balance. For example:

Replacing the 2-methoxy group with a more strongly electron-donating group would increase the electron density of the ring, potentially facilitating electrophilic substitution and increasing the nitrogen's basicity.

Adding an electron-withdrawing group (e.g., -NO₂, -CN) at the C3 or C5 position would further decrease the ring's reactivity towards electrophiles and lower the nitrogen's basicity. nih.gov

Steric Effects: The size and position of substituents can influence reaction rates and regioselectivity by sterically hindering the approach of reagents to a particular site. For instance, the 2-methoxy group can sterically shield the nitrogen lone pair, which can influence reactions that require nitrogen coordination, such as certain metal-catalyzed processes. nih.gov Similarly, introducing bulky substituents on the pyridine core could hinder the functionalization of the adjacent propionyl side chain.

Systematic studies comparing the rates of specific reactions across a series of analogues provide quantitative SRR data. For example, measuring the pKa values or the rates of N-alkylation for a series of analogues with different substituents would quantify how electronic and steric changes affect the nucleophilicity and basicity of the pyridine nitrogen. canterbury.ac.nz Similarly, comparing the rates of enolate formation at the propionyl side chain would reveal the electronic influence of substituents on the α-proton acidity. pearson.com

Theoretical and Computational Chemistry of 2 Methoxy 4 Propionylpyridine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules due to its favorable balance of accuracy and computational cost. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP or B3PW91, have proven effective in predicting molecular characteristics. dergipark.org.trnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyridine-based compounds, these calculations can confirm the planarity of the pyridine ring and determine the orientation of its substituents. nih.gov For instance, in a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, the dihedral angle between the pyridine ring and an attached phenyl ring was calculated to be 10.85°. nih.gov Such calculations for 2-Methoxy-4-propionylpyridine would similarly define the spatial arrangement of the methoxy (B1213986) and propionyl groups relative to the pyridine core.

Table 1: Illustrative Geometric Parameters for a Pyridine Ring Core Note: This data is representative of typical pyridine structures and not specific to this compound.

Parameter Typical Value
C-N Bond Length ~1.34 Å
C-C Bond Length ~1.39 Å
C-N-C Bond Angle ~117°
C-C-C Bond Angle ~120°

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated to simulate infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. mdpi.comresearchgate.net This allows for the confident assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr Theoretical chemical shifts are often plotted against experimental values, and a high correlation coefficient (R²) indicates the accuracy of the calculation and aids in the structural elucidation of the molecule. dergipark.org.tr

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, corresponding to the absorption maxima (λ_max) observed experimentally. These calculations can help explain the photophysical properties of the compound. nii.ac.jp

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.compku.edu.cnacadpubl.eu

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.compku.edu.cnacadpubl.eu

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. acadpubl.eu

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient regions. acadpubl.eu

Table 2: Representative FMO Data from a Substituted Pyridine Derivative Note: The following data is illustrative and based on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to demonstrate the output of FMO analysis. acadpubl.eu

Parameter Energy (eV)
EHOMO -5.2822
ELUMO -1.2715
Energy Gap (ΔE) 4.0107

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms like oxygen and nitrogen. acadpubl.eu

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. acadpubl.eu

Green Regions: Represent areas with a near-zero or neutral potential. acadpubl.eu

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and propionyl groups, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the hydrogen atoms.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions by mapping the potential energy surface. researchgate.net This involves identifying the minimum energy path that connects reactants to products. Key objectives of reaction pathway modeling include:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its structure represents the "point of no return" in a chemical transformation.

Calculating Activation Energies (Ea): The activation energy is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction.

For a compound like this compound, this modeling could be applied to study its synthesis, degradation, or its reactions with other molecules. For example, studies on the formation of surface methoxy species have used computational methods to investigate reaction energies and activation barriers for different proposed pathways. rsc.org A similar approach could elucidate the reactivity of the propionyl group or the stability of the methoxy group in this compound under various reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

While geometry optimization identifies the lowest energy structure, molecules are not static and can exist in various conformations.

Conformational Analysis: This involves systematically studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. This is particularly relevant for the propionyl side chain of this compound, as rotation around the C-C single bonds can lead to different conformers with varying energies and populations.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and flexibility of a molecule. plos.org These simulations can reveal how the molecule behaves in different environments (e.g., in a solvent) and how it interacts with other molecules, such as biological receptors. mdpi.com For instance, MD simulations have been used to assess how a molecule influences the stability and flexibility of a protein's active site upon binding. nih.govmdpi.com

No Publicly Available Theoretical and Computational Studies on the Intermolecular Interactions of this compound

A thorough search of scientific literature and computational chemistry databases has revealed a lack of specific theoretical and computational studies focusing on the intermolecular interactions and ligand binding site analysis of the chemical compound this compound.

While computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are standard approaches for investigating the non-covalent interactions and binding characteristics of small molecules, it appears that this compound has not been the specific subject of such publicly available research.

Therefore, it is not possible to provide detailed research findings, including data tables on binding energies, interaction types, or analyses of ligand binding sites for this particular compound as requested. The scientific community has published extensive computational work on other pyridine derivatives and methoxy-containing compounds, but the specific combination present in this compound remains uncharacterized in the theoretical and computational literature based on the conducted searches.

Further research in the field of computational chemistry would be required to generate the specific data requested on the intermolecular interactions and ligand binding properties of this compound.

Advanced Analytical Methodologies for 2 Methoxy 4 Propionylpyridine Research

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopy is fundamental to the structural analysis of 2-Methoxy-4-propionylpyridine, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) for Complex Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of this compound. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, a complete connectivity map of the molecule can be constructed.

In ¹H NMR, the distinct chemical environments of the hydrogen atoms lead to a unique set of signals. The spectrum for this compound is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the propionyl group's ethyl chain. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent proton relationships.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic, methoxy).

Due to the absence of publicly available experimental spectra for this compound, the following table outlines the expected chemical shifts based on its structural features.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Atom Type Expected Chemical Shift (ppm) Expected ¹H Multiplicity
Pyridine Ring Aromatic CH δ 7.0 - 8.5 Singlet, Doublet
Pyridine Ring Aromatic C-O δ 160 - 165 N/A
Pyridine Ring Aromatic C-C=O δ 140 - 150 N/A
Pyridine Ring Aromatic C δ 110 - 150 N/A
Methoxy Group -OCH₃ δ 3.9 - 4.1 Singlet
Methoxy Group -OCH₃ δ 55 - 60 N/A
Propionyl Group C=O δ 195 - 205 N/A
Propionyl Group -CH₂- δ 2.8 - 3.1 Quartet
Propionyl Group -CH₂- δ 30 - 40 N/A
Propionyl Group -CH₃ δ 1.1 - 1.3 Triplet
Propionyl Group -CH₃ δ 8 - 12 N/A

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

For this compound, IR and Raman spectra would provide a unique "fingerprint," allowing for its identification. Key vibrational modes that would be prominent include:

C=O Stretch: A strong absorption in the IR spectrum, characteristic of the ketone in the propionyl group.

C-O Stretch: Absorptions corresponding to the ether linkage of the methoxy group.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring.

C-H Stretches: Signals from both aromatic C-H on the pyridine ring and aliphatic C-H in the methoxy and propionyl groups.

These techniques are complementary; some vibrations that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework.

Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Propionyl Ketone C=O Stretch 1680 - 1700 Strong
Pyridine Ring C=N Stretch 1580 - 1620 Medium
Pyridine Ring C=C Stretch 1450 - 1600 Medium-Variable
Methoxy Group C-O-C Asymmetric Stretch 1230 - 1270 Strong
Methoxy/Propionyl Aliphatic C-H Stretch 2850 - 3000 Medium
Pyridine Ring Aromatic C-H Stretch 3000 - 3100 Medium-Weak

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The structure of this compound contains two primary chromophores: the pyridine ring and the carbonyl group of the propionyl substituent. The conjugated π-system of the pyridine ring is expected to give rise to intense π → π* transitions. The carbonyl group will exhibit a weaker n → π* transition. The conjugation between the pyridine ring and the propionyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Analysis of the absorption wavelengths (λmax) and molar absorptivity provides insight into the electronic structure of the molecule.

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a moderately polar molecule like this compound, a reverse-phase HPLC method would be highly effective.

In a typical reverse-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the composition of the mobile phase, the retention time of this compound can be optimized for effective separation from any synthesis precursors or byproducts. A UV detector set to one of the compound's absorption maxima (as determined by UV-Vis spectroscopy) would be used for detection and quantification. This method is crucial for assessing the purity of synthesized batches of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnih.gov This method is suitable for compounds that are thermally stable and sufficiently volatile. This compound is expected to have adequate volatility for GC analysis.

The gas chromatograph separates the compound from other volatile components in a sample based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions.

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. For this compound (Molecular Formula: C₉H₁₁NO₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation, with characteristic fragments resulting from the cleavage of the propionyl and methoxy groups.

Expected Mass Fragments in GC-MS Analysis of this compound

m/z Value (Expected) Fragment Identity Origin
165 [M]⁺ Molecular Ion
136 [M - C₂H₅]⁺ Loss of the ethyl group
134 [M - OCH₃]⁺ Loss of the methoxy group
108 [C₆H₆NO]⁺ Cleavage of the propionyl group
78 [C₅H₄N]⁺ Pyridine ring fragment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are not amenable to analysis by gas chromatography. For non-volatile derivatives of this compound, LC-MS provides a robust method for separation, identification, and quantification.

The process involves introducing a liquid sample, where different components are separated based on their interactions with the stationary phase of the chromatography column. As the separated components elute from the column, they are introduced into the mass spectrometer. An essential step for non-volatile molecules is their conversion into gas-phase ions, which is commonly achieved using atmospheric pressure ionization (API) techniques like electrospray ionization (ESI).

Once ionized, the derivatives are guided into the mass analyzer. High-end instruments such as Quadrupole-Time-of-Flight (Q-TOF) and triple quadrupole (TQ) mass spectrometers offer high sensitivity, accuracy, and resolution. A Q-TOF analyzer allows for precise mass measurements, aiding in the unequivocal identification of unknown derivative compounds. Triple quadrupole systems, often operated in selected reaction monitoring (SRM) mode, provide exceptional sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. The development of an LC-MS method involves optimizing various parameters, including the mobile phase composition, column temperature, and flow rate, to achieve efficient separation and reliable detection.

Table 1: LC-MS Configurations for Analysis of Non-Volatile Compounds

LC Technique Mass Analyzer Ionization Source Primary Application
UPLC Quadrupole-Time-of-Flight (Q-TOF) ESI High-resolution screening and identification of unknown compounds.
HPLC/UPLC Triple Quadrupole (TQ) ESI Targeted quantification with high sensitivity and selectivity.
HILIC Q-TOF or TQ ESI Separation and analysis of polar derivatives.
HPLC Linear Ion Trap ESI Structural characterization through multi-stage fragmentation (MSn).

Crystallographic Analysis of Crystalline Forms and Co-crystals

Crystallographic analysis, particularly X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for characterizing the various solid-state forms of a compound like this compound, including its polymorphs and co-crystals.

In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) is a vital alternative. XRPD is performed on a microcrystalline powder and the resulting diffractogram serves as a characteristic fingerprint for a specific crystalline phase. It is a primary tool for distinguishing between different polymorphs, monitoring crystalline purity, and analyzing the structure of co-crystals. Co-crystals are multi-component crystalline structures where a primary molecule and a "coformer" are held together by non-covalent interactions. The analysis of co-crystals is crucial as they can significantly alter the physicochemical properties of a substance.

Table 2: Example Crystallographic Data for Pyridine Derivatives

Compound Crystal System Space Group Key Unit Cell Parameters Reference
2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Monoclinic P21/c a=11.2Å, b=10.9Å, c=15.2Å, β=107.5°
A 2-methoxy-3-cyanopyridine derivative (4n) Orthorhombic Aba2 a=14.8Å, b=44.7Å, c=7.4Å
2-Methoxy-9-phenoxyacridine Orthorhombic Pbca a=8.3Å, b=15.5Å, c=24.0Å

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process in which a molecule of interest is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. This strategy is employed to overcome limitations in detection sensitivity, improve chromatographic separation, and enhance selectivity. For this compound, derivatization can target its functional groups—the ketone, the pyridine nitrogen, or the aromatic ring—to improve its analytical performance.

The primary goals of derivatization include:

Enhancing Detector Response: One of the most common reasons for derivatization is to introduce a chemical moiety, or "tag," that provides a strong response with a particular detector. This can involve adding a chromophore for strong UV-Vis absorption, a fluorophore for highly sensitive fluorescence detection, or a permanently charged or easily ionizable group to significantly boost the signal in mass spectrometry.

Improving Chromatographic Properties: Derivatization can alter a molecule's volatility, polarity, or size, leading to better separation efficiency, reduced peak tailing, and improved resolution in chromatographic techniques.

Increasing Selectivity: By using a derivatizing agent that reacts only with a specific functional group, the selectivity of the analysis can be greatly improved, allowing the target analyte to be distinguished from a complex sample matrix.

For LC-MS analysis, derivatization reagents are chosen to introduce a group that is highly efficient at forming ions in the ESI source. For example, reagents that introduce a quaternary amine group can ensure the derivative carries a permanent positive charge, leading to a dramatic increase in detection sensitivity.

Table 3: Principles of Chemical Derivatization for Analytical Enhancement

Derivatization Principle Target Functional Group Example Reagent Class Analytical Enhancement
Introduction of a Chromophore Carbonyl, Amine Dinitrophenylhydrazine (DNPH) Enhanced UV-Vis Detection
Introduction of a Fluorophore Carboxylic Acid, Amine Dansyl Chloride Enhanced Fluorescence Detection
Enhanced Ionization (MS) Carboxylic Acid, Hydroxyl Reagents with tertiary/quaternary amines Increased signal intensity in Mass Spectrometry
Improved Volatility (GC) Amine, Hydroxyl, Carboxylic Acid Silylating agents (e.g., BSTFA) Amenability to Gas Chromatography analysis
Chiral Resolution Enantiomers Chiral derivatizing agents Separation of enantiomers on non-chiral columns

Applications of 2 Methoxy 4 Propionylpyridine in Chemical Synthesis and Materials Science

Utility as a Ligand or Reagent in Catalysis

The scientific literature contains extensive information on the use of various pyridine (B92270) derivatives as ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govacs.orgnbinno.com The electronic and steric properties of substituents on the pyridine ring are known to be crucial for the performance of the resulting metal complexes. nih.govnih.gov However, no research was identified that specifically employs 2-Methoxy-4-propionylpyridine as a ligand or reagent in any catalytic process. Studies on related Schiff base ligands derived from different pyridine precursors have been reported, but these are not directly applicable. nih.gov

Precursor in Functional Material Development

There is no available information to suggest that this compound is used as a monomer or precursor in polymer chemistry or the development of other functional materials. Research in this area tends to focus on pyridine derivatives containing polymerizable groups, such as vinylpyridines, which are not characteristic of this compound. mdpi.com

Contribution to Fine Chemical Production Processes and Industrial Synthesis

The production of fine chemicals often involves multi-step syntheses where pyridine derivatives serve as important intermediates. postapplescientific.comnih.govwikipedia.org The fine chemical industry is a significant sector with ongoing innovation. researchgate.netchemrxiv.org However, there are no specific reports or industrial manufacturing data available that mention this compound's role in any established industrial synthesis or fine chemical production process.

Due to the absence of specific research data for this compound in these applications, generating a thorough and scientifically accurate article that adheres to the user's strict outline is not possible.

Biosynthetic Context and Metabolic Engineering Relevance if Natural Product Origin is Explored

Identification of Enzymatic Transformations Leading to Substituted Pyridines

The creation of substituted pyridines in nature is accomplished by a variety of enzymatic transformations. These enzymes are responsible for forming the ring itself and for adding the functional groups that define the final molecule.

Key enzymatic transformations include:

[4+2] Cycloaddition: In the biosynthesis of certain thiopeptide antibiotics, a class of enzymes known as pyridine (B92270) synthases catalyzes an intramolecular [4+2] cycloaddition to form the core heterocyclic ring. This is followed by enzymatic steps to achieve the final aromatized pyridine structure.

N-Methylation: As seen in the biosynthesis of trigonelline (B31793) in coffee, N-methyltransferases play a crucial role in the functionalization of the pyridine ring's nitrogen atom.

Oxidoreduction: Oxidoreductases are vital in many biosynthetic pathways. For instance, a novel NADPH-dependent oxidoreductase, A622, is involved in pyridine alkaloid synthesis in tobacco plants, where its expression is induced by signaling molecules like methyl jasmonate.

Dearomatization: While not a direct synthesis of the aromatic ring, enzymes can act on pyridines to produce saturated derivatives. "Ene"-reductases (EREDs) and imine reductases can catalyze the reduction of activated pyridine rings, a transformation that is central to many chemoenzymatic strategies.

The table below summarizes key enzyme classes involved in the biosynthesis or transformation of pyridine and related compounds.

Enzyme ClassRole in Biosynthesis/TransformationExample Compound(s)
Pyridine Synthase Catalyzes [4+2] cycloaddition to form the pyridine ringThiopeptide antibiotics
N-Methyltransferase Adds a methyl group to the pyridine nitrogenTrigonelline
O-Methyltransferase Adds a methyl group to a hydroxyl substituent on a ringQuinine and related alkaloids
Oxidoreductase Catalyzes oxidation/reduction steps in the pathwayNicotine
"Ene"-Reductase (ERED) Can catalyze the reduction of activated pyridine ringsSubstituted Piperidines

Chemoenzymatic Synthesis Strategies Utilizing Biosynthetic Principles

The principles observed in natural biosynthetic pathways—high selectivity and efficiency under mild conditions—have inspired the development of chemoenzymatic strategies for synthesizing valuable substituted nitrogen heterocycles. These approaches merge the power of traditional chemical synthesis with the precision of biocatalysis.

A prime example is the chemoenzymatic synthesis of stereoenriched piperidines (the saturated analogs of pyridines) from readily available pyridine precursors. This strategy addresses a significant challenge in synthetic chemistry, as the selective synthesis of substituted chiral piperidines is difficult to achieve through purely chemical methods.

The process typically involves:

Chemical Activation: A starting pyridine is chemically modified to an activated form, such as an N-substituted tetrahydropyridine (B1245486) (THP).

Enzymatic Cascade: A one-pot enzymatic cascade is then employed. This cascade often uses two types of enzymes in concert:

An amine oxidase generates a dihydropyridinium intermediate in situ.

An "ene"-imine reductase (EneIRED) then performs a stereoselective reduction of this intermediate to yield a chiral 3- or 3,4-substituted piperidine.

This chemoenzymatic approach has proven effective for preparing key intermediates used in the synthesis of pharmaceuticals. It exemplifies how biosynthetic principles, specifically the use of highly selective enzymes for reduction reactions, can be harnessed to create complex, high-value molecules that would be difficult to access otherwise. While this strategy yields piperidines, it demonstrates the potential for using enzymes to perform key transformations on pyridine-derived substrates, a principle that could be adapted for the synthesis of 2-methoxy-4-propionylpyridine or its precursors.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and functionalization of pyridine (B92270) rings are central to organic chemistry, and research into novel reaction pathways is a continuous endeavor. nih.govijarsct.co.in For 2-Methoxy-4-propionylpyridine, future research will likely concentrate on more efficient and selective methods for its synthesis and modification.

One promising area is the direct C-H functionalization, which allows for the introduction of new functional groups onto the pyridine ring without the need for pre-functionalized starting materials. rsc.orgnih.govnih.gov This atom-economical approach could lead to more efficient syntheses of derivatives of this compound. nih.gov Researchers are exploring various catalytic systems, including transition-metal and rare earth metal catalysts, to achieve regioselective C-H activation at different positions of the pyridine ring. nih.gov

Another emerging strategy is the use of dearomatization-rearomatization sequences. researchgate.netnih.gov This involves temporarily breaking the aromaticity of the pyridine ring to allow for specific functionalization, followed by restoring the aromatic system. This method has shown promise for accessing pyridine derivatives that are difficult to obtain through traditional methods. nih.gov

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a streamlined approach to synthesizing highly substituted pyridines. nih.govnih.govacs.org The development of novel MCRs could provide rapid access to a library of this compound analogs for various screening purposes. The use of innovative catalytic systems, such as magnetically recoverable nanocatalysts and metal-organic frameworks (MOFs), is also being explored to enhance the efficiency and recyclability of these reactions. acs.orgrsc.org

Reaction PathwayDescriptionPotential Catalysts
Direct C-H Functionalization Direct introduction of functional groups onto the pyridine ring. rsc.orgnih.govnih.govTransition metals (e.g., Palladium, Rhodium), Rare earth metals. nih.gov
Dearomatization-Rearomatization Temporary disruption of aromaticity for selective functionalization. researchgate.netnih.govVarious catalysts depending on the specific transformation.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials. nih.govnih.govacs.orgMetal-organic frameworks (MOFs), magnetically recoverable nanocatalysts. acs.orgrsc.org

Development of Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will prioritize the development of sustainable and atom-economical syntheses that minimize waste and environmental impact.

A key focus is the use of environmentally benign catalysts and solvents. rsc.org Researchers are investigating the use of solid acid catalysts, such as zeolites, and recyclable magnetic nanocatalysts to replace traditional homogeneous catalysts. nih.govrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a major consideration. nih.gov C-H functionalization and multicomponent reactions are inherently more atom-economical than classical multi-step syntheses that often involve protecting groups and generate stoichiometric byproducts. nih.govnih.gov The thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts is also being explored for the sustainable production of pyridines. rsc.org

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound, advanced theoretical modeling will play a crucial role in predicting its properties and designing novel synthetic pathways.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of pyridine derivatives, providing insights into their adsorption behavior on catalyst surfaces and helping to elucidate reaction mechanisms. mdpi.com By understanding the intricate details of reaction pathways at a molecular level, chemists can design more efficient and selective catalysts and optimize reaction conditions. researchgate.net

Predictive chemistry models, which leverage computational tools to forecast the outcomes of chemical reactions, will also be instrumental. mdpi.com These models can help to identify the most promising reaction conditions and substrates for the synthesis of new this compound derivatives, thereby reducing the need for extensive experimental screening.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and drug discovery. nih.govmdpi.comnih.gov For this compound, these technologies offer exciting opportunities for accelerating the discovery of new compounds and optimizing their synthesis.

In the context of synthesis, AI can be used to optimize reaction conditions by exploring a vast parameter space that would be impractical to investigate experimentally. By integrating AI with automated synthesis platforms, it may be possible to develop closed-loop systems that can autonomously design, execute, and optimize the synthesis of this compound and its analogs.

Expanding Applications in Advanced Chemical Technologies and Functional Materials

The unique electronic and coordination properties of the pyridine ring make it a valuable component in a wide range of advanced chemical technologies and functional materials. researchgate.netnih.gov Future research on this compound is likely to explore its potential in these emerging areas.

Pyridine derivatives are known to be important in the development of functional materials. nih.gov The specific substitution pattern of this compound could impart unique optical, electronic, or catalytic properties, making it a candidate for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or novel catalytic systems.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes pyridine-containing compounds excellent ligands in coordination chemistry. wikipedia.org Derivatives of this compound could be explored as ligands for the development of new catalysts for a variety of organic transformations or as building blocks for the construction of functional metal-organic frameworks (MOFs). The pyridine scaffold is also a key component in many agrochemicals and pharmaceuticals, suggesting potential applications in these industries as well. globenewswire.comrsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-propionylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Nucleophilic aromatic substitution (NAS) is a common approach for introducing methoxy and acyl groups onto pyridine rings. For example, methoxy groups can be introduced via SNAr reactions using methoxide ions under anhydrous conditions in polar aprotic solvents like DMF or DMSO . Propionyl groups may be added via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) and controlled temperatures (0–25°C) to minimize side reactions . Yield optimization often involves iterative adjustments of stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed structural confirmation, with methoxy protons appearing as singlets (~δ 3.8–4.0 ppm) and propionyl carbonyl carbons resonating near δ 200–210 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the methoxy and propionyl substituents .
  • Infrared (IR) Spectroscopy : Key absorptions include C=O stretches (~1680–1720 cm⁻¹) and C-O stretches (~1250 cm⁻¹) for methoxy groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for reactions involving volatile solvents .
  • Storage : Store in airtight containers at –20°C, away from moisture and oxidizers .
  • Spill Management : Use HEPA-filtered vacuums or wet methods for cleanup; avoid dry sweeping to prevent aerosolization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. For example, unexpected splitting in methoxy proton signals could indicate steric hindrance or hydrogen bonding. Cross-validate results using complementary techniques:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry if crystals are obtainable .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles for comparison with experimental data .

Q. What strategies optimize the regioselectivity of functionalization reactions on this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The methoxy group directs electrophiles to the para position via resonance donation, while the propionyl group withdraws electrons, favoring meta substitution. To enhance selectivity:
  • Use directing groups (e.g., boronates) in cross-coupling reactions .
  • Employ transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura couplings at specific sites .
  • Adjust solvent polarity (e.g., THF vs. DCE) to modulate reaction kinetics .

Q. How does this compound interact with biological systems, and what assays are suitable for studying these interactions?

  • Methodological Answer : Preliminary studies on analogous pyridine derivatives suggest potential interactions with neurotransmitter receptors or enzymes. Key assays include:
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities to target proteins .
  • Fluorescence Polarization : Measures competitive displacement of fluorescent ligands .
  • In Vitro Enzymatic Assays : Evaluates inhibition/activation kinetics using purified enzymes (e.g., kinases) .

Q. What are the best practices for analyzing contradictory toxicity data in early-stage research?

  • Methodological Answer : Contradictory toxicity results may stem from varying assay conditions or impurities. Mitigation strategies:
  • Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .
  • Purity Verification : Reanalyze compound purity via HPLC (>95%) to rule out contaminant-driven toxicity .
  • Control Experiments : Compare with structurally similar compounds (e.g., 4-methoxy analogs) to isolate toxicity mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.